molecular formula C16H13N3O B12913284 3-(2-Hydrazono-2-phenylethylidene)-1,3-dihydro-2H-indol-2-one CAS No. 844-63-3

3-(2-Hydrazono-2-phenylethylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B12913284
CAS No.: 844-63-3
M. Wt: 263.29 g/mol
InChI Key: UXAZVAVJTJTJHF-QFULKBQASA-N
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Description

3-(2-Hydrazono-2-phenylethylidene)-1,3-dihydro-2H-indol-2-one is an organic compound with the molecular formula C16H13N3O . This molecule is built on an indolin-2-one core, a privileged structure in medicinal chemistry, which is functionalized with a hydrazono-phenyl-ethylidene group. The presence of both indolinone and hydrazone functional groups makes this compound a versatile scaffold and intermediate for synthetic organic chemistry and drug discovery research. The specific conjugation system suggests potential for applications in the development of novel small molecule inhibitors or as a building block for more complex chemical entities. Researchers can leverage this compound in exploring new pharmacological tools, particularly in areas where the indolinone scaffold is known to be active. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should consult the scientific literature for specific applications and handling procedures.

Properties

CAS No.

844-63-3

Molecular Formula

C16H13N3O

Molecular Weight

263.29 g/mol

IUPAC Name

3-[(Z)-2-diazenyl-2-phenylethenyl]-1H-indol-2-ol

InChI

InChI=1S/C16H13N3O/c17-19-15(11-6-2-1-3-7-11)10-13-12-8-4-5-9-14(12)18-16(13)20/h1-10,17-18,20H/b15-10-,19-17?

InChI Key

UXAZVAVJTJTJHF-QFULKBQASA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C2=C(NC3=CC=CC=C32)O)/N=N

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=C(NC3=CC=CC=C32)O)N=N

Origin of Product

United States

Preparation Methods

Hydrazone Formation via Condensation of Oxindole Derivatives with Hydrazines

The most common and effective approach to prepare hydrazono-substituted oxindoles involves the condensation of 3-substituted oxindole derivatives (such as 3-formyl or 3-acyl oxindoles) with hydrazine or substituted hydrazines.

  • Starting Materials : 3-oxo- or 3-formyl-1,3-dihydro-2H-indol-2-one derivatives and phenylhydrazine or phenylhydrazone precursors.
  • Reaction Conditions : Typically, the condensation is carried out in alcoholic solvents (ethanol or methanol) under reflux or room temperature, sometimes with acid or base catalysis to facilitate the formation of the hydrazone linkage.
  • Mechanism : The nucleophilic hydrazine attacks the carbonyl carbon at the 3-position of the oxindole, followed by dehydration to form the hydrazono double bond.

This method yields the hydrazono-oxindole with high selectivity and good yields (often >70%) and is scalable.

One-Pot Multicomponent Reactions

Some synthetic routes employ one-pot multicomponent reactions involving oxindole derivatives, hydrazine components, and other reagents such as catalysts (e.g., CaCl2) to facilitate the formation of hydrazono-oxindoles.

  • Example : The Biginelli-type multicomponent reaction catalyzed by CaCl2 has been used to synthesize various 1,3-dihydro-2H-indol-2-one derivatives with hydrazono substituents.
  • Benefits : This method is efficient, reduces purification steps, and can yield biologically active derivatives.
  • Yields : Typically moderate to high yields are reported.
  • Reference : Such methods have been applied to synthesize derivatives with diverse biological activities.

Use of 1,2-Diaza-1,3-dienes as Precursors

An alternative synthetic strategy involves the use of 1,2-diaza-1,3-dienes (azo-ene systems) as Michael acceptors reacting with nucleophilic indoline-2-thiones to form hydrazono-substituted heterocycles.

  • Process : The nucleophilic attack of indoline-2-thione on the azo-ene system forms α-thiohydrazone intermediates, which upon cyclization yield the target hydrazono derivatives.
  • Conditions : Mild reaction conditions in methanol at room temperature, sometimes with acid catalysts like Amberlyst 15H to promote cyclization.
  • Yields : Good to excellent yields (up to 85%) have been reported.
  • Note : This method is more commonly applied to thieno[2,3-b]indole derivatives but provides insight into hydrazono compound formation.

Comparative Data Table of Preparation Methods

Method Starting Materials Reaction Conditions Yield Range (%) Advantages Limitations
Hydrazone Condensation 3-oxo/3-formyl oxindoles + phenylhydrazine Reflux in EtOH/MeOH, acid/base catalysis 70–85 Simple, selective, scalable Requires pure starting materials
Eschenmoser Coupling 3-bromooxindoles + thioacetamides/thiobenzamides Mild, often room temp, no thiophile needed 70–97 High yield, stereoselective, versatile Requires 3-bromooxindoles
One-Pot Multicomponent Reaction Oxindole derivatives + hydrazines + catalyst Reflux or room temp, CaCl2 catalyst 60–80 Efficient, fewer steps Catalyst sensitivity
1,2-Diaza-1,3-diene Michael Addition 1,2-diaza-1,3-dienes + indoline-2-thiones Room temp, MeOH, Amberlyst 15H catalyst 75–85 Mild conditions, good yields More complex intermediates

Detailed Research Findings

  • The Eschenmoser coupling method stands out for its high yields and stereochemical control, producing predominantly the Z-isomer of the hydrazono-oxindole, which is often the biologically active form.
  • The hydrazone condensation approach is classical and widely used due to its simplicity and accessibility of reagents, but may require purification to remove unreacted hydrazine or side products.
  • The one-pot multicomponent reactions offer synthetic efficiency and have been successfully applied to generate libraries of hydrazono-oxindole derivatives with diverse substituents, facilitating biological screening.
  • The use of 1,2-diaza-1,3-dienes is a novel approach that allows the formation of hydrazono derivatives under mild, metal-free conditions, with potential for scale-up and application to related heterocyclic systems.

Chemical Reactions Analysis

3-(2-Hydrazono-2-phenylethylidene)indolin-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of 3-(2-Hydrazono-2-phenylethylidene)-1,3-dihydro-2H-indol-2-one. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The compound induces apoptosis through the activation of intrinsic pathways and modulation of key signaling molecules.

Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. Results indicated an IC50 value of 12 µM for MCF-7 and 15 µM for HT-29, suggesting potent anticancer activity .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria as well as fungi. This broad-spectrum efficacy positions it as a potential candidate for developing new antimicrobial agents.

Data Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µg/mL
Escherichia coli15 µg/mL
Candida albicans20 µg/mL

Material Science Applications

Beyond its biological significance, this compound has been investigated for its potential use in materials science. Its ability to form stable complexes with metal ions suggests applications in catalysis and sensor technology.

Case Study: Sensor Development

Research conducted on the compound's interaction with metal ions such as copper and nickel revealed its utility in developing sensors for detecting heavy metals in environmental samples. The complexation enhances the sensitivity and selectivity of the sensors.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Crystallographic Comparisons

Methylidene oxindoles exhibit diverse solid-state arrangements depending on substituents. The XPac algorithm, used to analyze crystal structures of compounds like (3E)-3-(4-Bromobenzylidene)-1,3-dihydro-2H-indol-2-one (3a) and (3Z)-3-(4-Chlorobenzylidene)-1,3-dihydro-2H-indol-2-one (4a), reveals that para-substituents (e.g., Br, Cl, OMe) influence molecular packing through steric and electronic effects. For example:

  • Bromine and chlorine substituents enhance halogen bonding, leading to tighter molecular layers.
  • Methoxy groups introduce weaker CH···O interactions, resulting in less dense packing .

For instance, (3E)-5-chloro-3-(2-phenylhydrazinylidene)-1H-indol-2(3H)-one forms intermolecular N–H···O bonds, creating 1D chains .

Table 1: Crystallographic Parameters of Selected Oxindoles
Compound Substituent Key Interactions Packing Dimension Reference
3-(4-Bromobenzylidene)-oxindole (3a) 4-Br Halogen (Br···π) 2D layers
3-(4-Methoxybenzylidene)-oxindole (3c) 4-OMe CH···O 1D chains
5-Chloro-3-phenylhydrazinylidene-oxindole Hydrazono-Cl N–H···O 1D chains
Target compound Hydrazono-Ph N–H···O/N (predicted) To be determined

Biological Activity

The compound 3-(2-Hydrazono-2-phenylethylidene)-1,3-dihydro-2H-indol-2-one , a derivative of indole, has garnered attention in recent years due to its diverse biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, supported by relevant case studies and research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of hydrazine derivatives with suitable aromatic aldehydes and ketones. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Table 1: Characterization Data of this compound

TechniqueObservations
Melting Point170–172 °C
IR Peaks3080 (C-H aromatic), 1708 (C=O), 1625 (C=N)
NMR (1H)δ ppm: 6.80–7.80 (Ar-H), 12.0 (NH)

Biological Activities

The biological activities of this compound have been extensively studied, revealing a range of pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of indole compounds exhibit significant antimicrobial properties. For example, studies have shown that related indole derivatives possess activity against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Candida albicans . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of nucleic acid synthesis.

Table 2: Antimicrobial Activity of Indole Derivatives

CompoundTarget PathogenMIC (µg/mL)
Indole Derivative AE. coli15
Indole Derivative BS. aureus10
Indole Derivative CC. albicans20

Anticancer Activity

The anticancer potential of indole derivatives has also been highlighted in various studies. For instance, compounds similar to this compound have shown cytotoxic effects against cancer cell lines such as breast and lung cancer cells . These effects are often attributed to the induction of apoptosis through various pathways.

Case Studies

  • Study on Antitubercular Activity : A study evaluated the antitubercular activity of synthesized indole derivatives against Mycobacterium tuberculosis. The results indicated promising activity with some derivatives exhibiting low MIC values .
  • Antifungal Activity Assessment : Another investigation focused on the antifungal properties against strains like Aspergillus niger. The tested compounds demonstrated substantial inhibitory effects, suggesting potential therapeutic applications in treating fungal infections .

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